DC-Chol (hydrochloride)
Description
DC-Chol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol hydrochloride) is a cationic cholesterol derivative widely used in drug and gene delivery systems. Its molecular formula is C₃₂H₅₇ClN₂O₂, with a molecular weight of 537.26 g/mol and a CAS number of 166023-21-8 . It is often formulated with neutral helper lipids like DOPE (dioleoylphosphatidylethanolamine) or DPPC (dipalmitoylphosphatidylcholine) to stabilize liposomal structures and enhance biocompatibility .
Key applications include:
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56N2O2.ClH/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5;/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35);1H/t23-,25+,26+,27-,28+,29+,31+,32-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXSJGHXHUZXNF-LXZPIJOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H57ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lipid Film Hydration Method
-
Component Mixing : DC-Chol (hydrochloride) and DOPE are dissolved in chloroform at a molar ratio of 1:1.
-
Solvent Evaporation : Rotary evaporation forms a thin lipid film.
-
Hydration : Rehydration with Tris-EDTA buffer (pH 7.4) and vortexing yields multilamellar vesicles (MLVs).
-
Size Reduction : Extrusion through polycarbonate membranes (100 nm pores) produces unilamellar liposomes with a mean hydrodynamic diameter of 120 ± 10 nm .
DNA Compaction Mechanism
DC-Chol/DOPE liposomes compact calf-thymus DNA (CT-DNA) via surface electrostatic interactions. Key parameters include:
| Parameter | Value/Observation |
|---|---|
| Liposome:DNA Charge Ratio | 2:1 to 4:1 (optimal for transfection) |
| Entropic Contribution | ΔS = +210 J/mol·K (drives compaction) |
| Zeta Potential | +35 mV (ensures colloidal stability) |
Lipoplexes formed at 50 mol% DC-Chol exhibit >90% DNA encapsulation efficiency and resistance to serum nucleases.
Stock Solution Preparation
Stock solutions are critical for maintaining DC-Chol (hydrochloride) stability and reproducibility. The following table outlines preparation guidelines:
| Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 1.8612 | 0.3722 | 0.1861 |
| 5 | 9.3058 | 1.8612 | 0.9306 |
| 10 | 18.6116 | 3.7223 | 1.8612 |
Protocol Notes :
-
Use anhydrous DMSO for solubility (up to 50 mg/mL).
-
Store at -20°C under argon to prevent oxidation.
In Vivo Formulation for Tumor Targeting
PEGylated DC-Chol (hydrochloride) liposomes enhance systemic circulation and tumor accumulation:
Formulation Steps
-
DMSO Master Liquid : Dissolve DC-Chol (hydrochloride) in DMSO (50 mg/mL).
-
Solvent Addition : Sequentially add:
-
PEG300 (30% v/v)
-
Tween 80 (5% v/v)
-
ddH2O (65% v/v)
-
-
Clarification : Filter through 0.22 µm PVDF membranes.
Pharmacokinetic Performance
| Formulation | Circulation Half-Life (h) | Tumor Accumulation (Fold Increase) |
|---|---|---|
| DC-Chol/DOPE | 6.5 | 1.0 (baseline) |
| DC-Chol/DOPE-PEG2000 | 12.5 | 3.0 |
PEGylation reduces opsonization and extends half-life by 92%, while tumor uptake triples due to enhanced permeability and retention (EPR) effects.
Inhibition of Aβ40 Fibrillization
DC-Chol (hydrochloride) suppresses amyloidogenesis in a concentration-dependent manner:
Atomic Force Microscopy (AFM) Protocol
-
Substrate Preparation : Incubate Aβ40 (30 µM) in phosphate buffer (pH 7.4) with DC-Chol (hydrochloride) at 50 ng/mL or 500 µg/mL.
-
Incubation : 17 h at 37°C on a Speci-Mix aliquot mixer.
-
Imaging : Non-contact mode AFM (Bruker Multimode 8).
Results
| DC-Chol Concentration | Fibril Morphology | Mean Fibril Length (nm) |
|---|---|---|
| 50 ng/mL | Mature fibers | 450 ± 120 |
| 500 µg/mL | No fibers; amorphous aggregates | N/A |
At 500 µg/mL, DC-Chol (hydrochloride) reduces β-sheet content by 78% (ThT fluorescence assay), indicating potent anti-amyloid activity.
Analytical Characterization
Dynamic Light Scattering (DLS)
-
Liposome Size : 120 ± 10 nm (PDI <0.2).
-
Zeta Potential : +35 mV (unloaded), +15 mV (DNA-loaded).
Circular Dichroism (CD)
-
DNA Conformation : B-to-C transition upon lipoplex formation (245 nm ellipticity shift).
Chemical Reactions Analysis
Reaction Scheme
-
Step 1 : Nucleophilic substitution between cholesteryl chloroformate and N,N-dimethylethylenediamine.
-
Step 2 : Protonation of DC-Cholesterol with HCl to form the hydrochloride salt.
Alternative Synthetic Pathways
A modified route involves intermediate tosylation of cholesterol for enhanced reactivity:
-
Tosylation : Cholesterol reacts with p-tosyl chloride in pyridine/chloroform to form cholest-5-en-3β-tosylate .
-
Amination : Tosylate intermediate reacts with 1,6-hexanediol, followed by hydrazoic acid (HN) and DIAD/triphenylphosphine to introduce the cationic head group .
Key Observations
-
Tosylation improves solubility and reaction kinetics for subsequent steps .
-
Hydrazoic acid mediates efficient amination but requires careful handling due to toxicity .
Reaction with Biomolecules
DC-Chol hydrochloride participates in electrostatic interactions with nucleic acids, forming lipoplexes for gene delivery.
Table 2: DNA Compaction Efficiency
Industrial-Scale Optimization
The patented process emphasizes efficiency and scalability:
-
Solvent Recycling : Dichloromethane and isopropyl alcohol are recoverable, reducing costs .
-
Purity Control : Recrystallization in acetone achieves >95% purity .
-
Yield Enhancement : Excess N,N-dimethylethylenediamine (7 eq) improves conversion rates .
Reaction Challenges and Solutions
Scientific Research Applications
Gene Delivery Systems
DC-Chol is primarily known for its role in enhancing gene delivery through liposomal formulations. When combined with helper lipids such as DOPE (1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine), DC-Chol forms stable cationic liposomes that can encapsulate nucleic acids. These liposomes facilitate the delivery of DNA and RNA into target cells, significantly improving transfection rates.
Case Studies:
- Enhancement of Retroviral Transduction : A study demonstrated that DC-Chol/DOPE liposomes increased the transduction rate of retroviral vectors by up to 20-fold compared to using the virus alone. This enhancement was attributed to the formation of stable virion-liposome complexes, which improved the efficiency of gene transfer in various cell lines, including human mesothelioma xenografts .
- Cystic Fibrosis Gene Therapy : In research involving cystic fibrosis (CF), DC-Chol:DOPE liposomes were shown to safely deliver CFTR cDNA to airway epithelial cells, correcting ion transport defects in a mouse model. This study highlighted the potential for DC-Chol formulations in treating genetic disorders .
Drug Delivery Applications
DC-Chol has also been explored as a nanocarrier for drug delivery systems. Its ability to form liposomes allows for the encapsulation of therapeutic agents, enhancing their stability and bioavailability.
Key Findings:
- Nanocarrier for Cancer Therapies : Research indicates that DC-Chol can be utilized to create nanocarriers for chemotherapeutic agents, reducing side effects while improving drug efficacy. Formulations incorporating DC-Chol exhibited prolonged circulation half-lives and enhanced accumulation in tumor tissues compared to conventional delivery methods .
- Nasal Delivery Systems : A study assessed the safety and efficacy of DC-Chol:DOPE liposomes administered via nasal inhalation. Results indicated that these formulations did not adversely affect lung function and could potentially enhance drug absorption in respiratory therapies .
Comparative Analysis of Liposomal Formulations
The following table summarizes key characteristics and applications of various liposomal formulations involving DC-Chol:
| Formulation | Components | Application | Transfection Efficiency | Safety Profile |
|---|---|---|---|---|
| DC-Chol/DOPE | DC-Chol, DOPE | Gene therapy | 20-fold increase | Well-tolerated in vivo |
| DC-Chol/DODAC | DC-Chol, DODAC | Cancer therapy | Higher tumor accumulation | Reduced side effects |
| DC-Chol/DSPE-PEG(2000) | DC-Chol, DSPE-PEG(2000) | Targeted delivery | Enhanced circulation | Safe for systemic use |
Mechanism of Action
DC-Chol (hydrochloride) exerts its effects through the formation of cationic liposomes that can encapsulate nucleic acids. These liposomes interact with the negatively charged cell membrane, facilitating the uptake of the nucleic acids into the cell. Once inside the cell, the liposomes destabilize the endosomal membrane, releasing the nucleic acids into the cytoplasm . The molecular targets and pathways involved include the endosomal escape mechanism and the subsequent expression of the delivered genes .
Comparison with Similar Compounds
Physicochemical Properties
Key Findings :
- DC-Chol’s cholesterol backbone enhances membrane stability and reduces toxicity compared to saturated-chain cationic lipids like DDA or DOTAP .
- Stearamide (SA) -based liposomes exhibit larger particle sizes and higher cytotoxicity, limiting their use in sensitive applications .
Efficacy in Drug/Gene Delivery
DNA/RNA Delivery
- DC-Chol/DOPE : Achieves >90% DNA encapsulation efficiency and high transfection rates in HEK293FT cells, surpassing calcium phosphate methods . PEGylation reduces cytotoxicity but slightly decreases nuclear DNA delivery .
- DOTAP/DOPE : Similar transfection efficiency to DC-Chol but with higher cytotoxicity in ovarian cancer cells .
- SA/SPC : Poor gene expression due to inefficient endosomal escape, necessitating DOPE for improvement .
Vaccine Adjuvants
- DC-Chol liposomes (500 µg/dose) increase IgG2a titers by 14.9-fold compared to aluminum adjuvants, indicating robust Th1 immune responses .
- Neutral liposomes (DPPC/Chol): Induce weaker immune activation unless combined with immunomodulators (e.g., CpG) .
Biocompatibility and Toxicity
- DC-Chol demonstrates lower cytotoxicity than DOTAP or SA due to its cholesterol-derived structure, which integrates smoothly into cellular membranes .
- PEGylation of DC-Chol liposomes reduces cytotoxicity by 30–50% but requires optimization to balance safety and delivery efficacy .
- DDA-based liposomes show dose-dependent toxicity in macrophages, limiting their use in systemic applications .
Biological Activity
DC-Chol (hydrochloride), a cationic cholesterol derivative, is primarily utilized in biomedical applications, particularly in the formulation of liposomes for drug delivery. Its chemical structure is characterized as (3β)-3-[N-[2-(Dimethylamino)ethyl]carbamate cholest-5-en-3-ol hydrochloride, with a purity of ≥95% . This compound is significant for its ability to facilitate the transfection of nucleic acids, proteins, and small molecules into various cells and tissues, making it a valuable tool in both in vitro and in vivo studies.
DC-Chol functions by forming liposomes when combined with helper lipids such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). These liposomes enhance the delivery efficiency of therapeutic agents by encapsulating them and protecting them from degradation. The cationic nature of DC-Chol allows for effective interaction with negatively charged cellular membranes, promoting the uptake of the encapsulated materials .
Applications in Drug Delivery
DC-Chol has been extensively studied for its role in delivering various therapeutic agents, including:
- Nucleic Acids : Used for siRNA and DNA delivery, facilitating gene therapy applications.
- Chemotherapeutic Agents : Enhances the efficacy of anticancer drugs by improving their bioavailability and reducing systemic toxicity .
- Protein Complexes : Assists in delivering proteins to target cells, which is crucial for therapeutic interventions.
Case Studies and Research Findings
- Liposomal Formulations : Research has demonstrated that liposomes containing DC-Chol can significantly improve drug delivery systems. For instance, studies have shown that DC-Chol-based liposomes enhance the pharmacokinetics and therapeutic efficacy of drugs like vincristine in cancer models. In a study involving a diffuse large B-cell lymphoma xenograft model, these liposomes increased the maximum tolerated dose (MTD) while minimizing systemic toxicities .
- Transfection Efficiency : A comparative study highlighted that DC-Chol liposomes exhibited superior transfection efficiency compared to traditional lipid formulations. This was particularly evident in experiments involving human cell lines where DC-Chol facilitated higher levels of gene expression than other cationic lipids .
- Tumor Targeting : In animal models of pancreatic cancer, DC-Chol-containing liposomes were shown to effectively deliver siRNA targeting multi-drug resistant genes, leading to significant tumor reduction and improved survival rates . This underscores the potential of DC-Chol in overcoming drug resistance in cancer therapy.
Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthesis conditions for DC-Chol (hydrochloride), and how do they impact yield and purity?
DC-Chol is synthesized via a two-step Curtius reaction using 3-bromopropionic acid and -dimethylethylenediamine. The improved method involves cholesteryl chloroformate formation followed by reaction with -dimethylethylenediamine under controlled pH (8–9) and temperature (0–4°C), achieving ~75% yield . Key quality controls include HPLC for purity (>97%) and stability assessments (stable at 4°C for months). Methodological rigor in solvent selection (e.g., dichloromethane) and stoichiometric ratios ensures reproducibility .
Q. What is the standard formulation ratio of DC-Chol/DOPE for nucleic acid delivery, and why is this ratio effective?
A 1:1 molar ratio of DC-Chol to DOPE is commonly used. This combination balances cationic charge (from DC-Chol) and membrane fluidity (from DOPE), enhancing DNA/RNA condensation via electrostatic interactions. The formulation produces liposomes with a mean hydrodynamic diameter of ~120 nm and zeta potential +25–35 mV, critical for cellular uptake . DOPE facilitates lamellar-to-hexagonal phase transitions in endosomes, promoting nucleic acid release .
Q. How should DC-Chol stock solutions be prepared to ensure stability and avoid aggregation?
Dissolve DC-Chol in methanol or DMSO at 5–10 mg/mL, vortexing with brief sonication (37°C). Aliquot and store at -80°C (6-month stability) or -20°C (1-month stability). Avoid freeze-thaw cycles. For in vivo studies, prepare working solutions using saline with ≤5% DMSO and 0.1% Tween 80 to prevent toxicity .
Advanced Research Questions
Q. How does DC-Chol concentration differentially modulate Aβ40 fibril formation, and what mechanistic insights explain this paradox?
At low concentrations (50 ng/mL), DC-Chol promotes Aβ40 fibril nucleation by stabilizing transient oligomers via electrostatic interactions. In contrast, high concentrations (500 µg/mL) inhibit fibrillization by saturating Aβ40 binding sites, preventing β-sheet stacking. This biphasic effect was validated via atomic force microscopy (AFM) and Thioflavin-T assays under pH 7.4 and 17h incubation .
Q. What experimental strategies resolve contradictions in transfection efficiency between DC-Chol/DOPE lipoplexes and PEGylated formulations?
PEGylation extends circulation half-life (6.5–12.5 h) but reduces zeta potential, impairing cellular uptake. To optimize, use 20 mol% DSPE-PEG(2000) with 50 mol% DC-Chol, which improves tumor accumulation (3× higher vs. PEG-free) while retaining transfection activity. Assess using fluorescence anisotropy for membrane fluidity and SAXS for lipoplex phase structure (lamellar vs. hexagonal) .
Q. How does lipid composition (DC-Chol/DOPE ratio) influence lipoplex nanostructure and DNA delivery efficiency?
Increasing DC-Chol content (>40 mol%) stabilizes lamellar (Lα) phases, enhancing DNA compaction but reducing endosomal escape. At ≤20 mol% DC-Chol, inverted hexagonal (HII) phases dominate, improving transfection (2–3× higher luciferase expression). Validate via small-angle X-ray scattering (SAXS) and cryo-EM .
Q. What endocytic pathways dominate DC-Chol-mediated cellular internalization, and how can this be experimentally validated?
DC-Chol liposomes are internalized via clathrin-mediated endocytosis (60%) and macropinocytosis (40%). Differentiate using inhibitors: chlorpromazine (clathrin) and ethylisopropyl amiloride (macropinocytosis). Validate via flow cytometry with pH-sensitive dyes (e.g., LysoTracker) to track endosomal escape kinetics .
Methodological Considerations
Q. How to assess entropic-driven electrostatic interactions in DC-Chol/DOPE-DNA lipoplexes?
Use isothermal titration calorimetry (ITC) to measure binding entropy () and zeta potential to confirm charge neutralization at the isoneutrality ratio (). Fluorescence quenching of ethidium bromide intercalated in DNA confirms condensation efficiency .
Q. What techniques characterize DC-Chol's inhibition of amyloidogenesis in neurodegenerative disease models?
Employ AFM for fibril morphology, circular dichroism (CD) for secondary structure changes, and oxidative stress assays (e.g., ROS detection via DCFH-DA) to link amyloid inhibition to reduced cytotoxicity. Use oxidized human calcitonin (hCT) as a model system .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on DC-Chol's cytotoxicity in osteoblast differentiation?
Neutral lipids (e.g., phosphatidylcholine) induce less adiposity and support osteoblast mineralization, whereas cationic lipids (DC-Chol, DOTAP) show dose-dependent cytotoxicity () due to inflammatory cytokine upregulation (e.g., COX-2). Context-dependent outcomes arise from lipid purity (>98%) and cell-type-specific uptake .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
